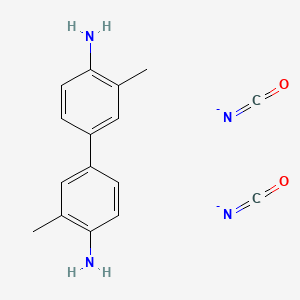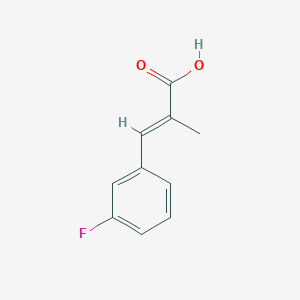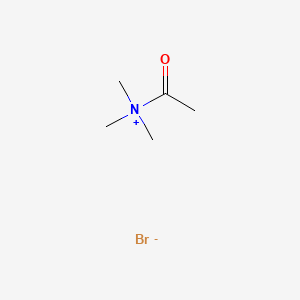
1-Butyl-4-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-methylnaphthalene is an organic compound with the molecular formula C15H18. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a butyl group at the first position and a methyl group at the fourth position on the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-4-methylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro-1-butyl-4-methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-butyl-4-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins. These interactions can influence various molecular targets and pathways, potentially leading to biological effects such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-2-methylnaphthalene
- 1-Butyl-3-methylnaphthalene
- 1-Butyl-5-methylnaphthalene
Comparison
1-Butyl-4-methylnaphthalene is unique due to the specific positioning of the butyl and methyl groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of substituents can affect the compound’s boiling point, solubility, and interaction with other molecules.
Eigenschaften
| 52718-76-0 | |
Molekularformel |
C15H18 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-butyl-4-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
ZWRABTBXVLAGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)

